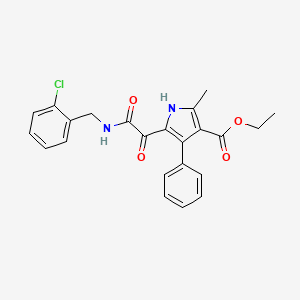
ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ester (ethoxycarbonyl), an amide, a pyrrole ring, a phenyl ring, and a chlorobenzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it could potentially be synthesized through a series of reactions involving the formation of the pyrrole ring, followed by the introduction of the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrrole and phenyl rings would contribute to the rigidity of the molecule, while the other functional groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the reactive functional groups. For example, the ester could undergo hydrolysis or transesterification, the amide could participate in acylation or deacylation reactions, and the pyrrole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide and ester groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Pyrrole Oxidation Studies
Research involving similar pyrrole compounds, such as ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, has been conducted to understand the oxidation processes. These studies highlight the chemical reactions pyrroles undergo when exposed to certain conditions, providing insights into their stability and reactivity. This knowledge is crucial for the development of new chemical entities and the optimization of pharmacological properties (Cirrincione et al., 1987).
Antimicrobial Activity
Pyrrolopyridine analogs, synthesized from related pyrrole carboxylates, have shown antibacterial activity, underscoring the potential of pyrrole derivatives in developing new antimicrobial agents. This aspect is particularly relevant for ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, as structural modifications could lead to enhanced or novel biological activities (Toja et al., 1986).
Antimalarial and Antimycobacterial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, a compound structurally related to the queried chemical, have been evaluated for their in vitro activity against malaria and mycobacteria. Such studies demonstrate the potential therapeutic applications of pyrrole derivatives in infectious disease treatment (Ningsanont et al., 2003).
Synthetic Methodologies
Research into the synthesis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provides valuable insights into the methodologies that could be applied for the synthesis and structural characterization of ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate. These methodologies are crucial for the creation of derivatives with potential biological activities (Achutha et al., 2017).
Direcciones Futuras
The potential applications of this compound could be vast, given its complex structure and the presence of multiple functional groups. It could be of interest in the field of medicinal chemistry, where it could be explored for potential biological activity. Further studies could also investigate its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
ethyl 5-[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-3-30-23(29)18-14(2)26-20(19(18)15-9-5-4-6-10-15)21(27)22(28)25-13-16-11-7-8-12-17(16)24/h4-12,26H,3,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSNXSXKALXGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
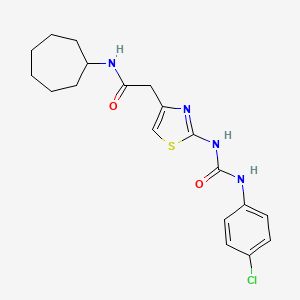
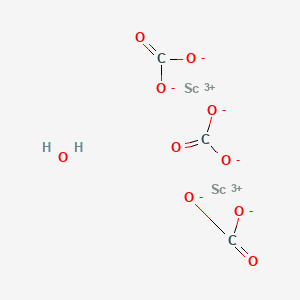

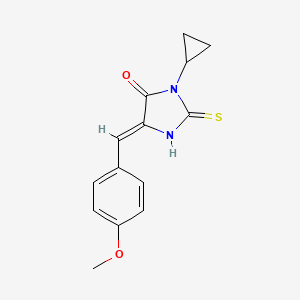
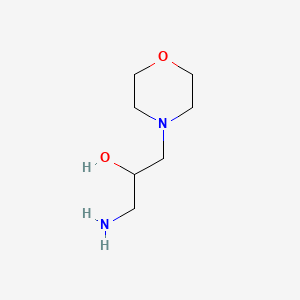
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide](/img/structure/B2964381.png)
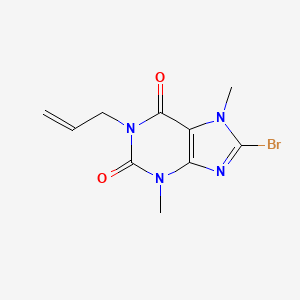
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2964388.png)
![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)

![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)